3-amino-N-butyl-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-amino-N-butyl-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-butyl-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds, followed by functional group modifications to introduce the amino, butyl, ethyl, and methyl substituents .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts, such as transition metals or organocatalysts, can enhance the efficiency and selectivity of the reactions. Solvent-free or green chemistry approaches are also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-butyl-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to amine derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic or nucleophilic reagents, such as halogens or alkylating agents, are employed
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyrazoles .
Scientific Research Applications
3-amino-N-butyl-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases.
Industry: It is used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-amino-N-butyl-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-amino-1-methyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity.
N-butyl-1-ethyl-1H-pyrazole-5-carboxamide: Lacks the amino group but shares other structural features.
1-ethyl-N-methyl-1H-pyrazole-5-carboxamide: Similar but without the butyl and amino groups
Uniqueness
3-amino-N-butyl-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-amino-N-butyl-2-ethyl-N-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-4-6-7-14(3)11(16)9-8-10(12)13-15(9)5-2/h8H,4-7H2,1-3H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAMVPLCNCILCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C1=CC(=NN1CC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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